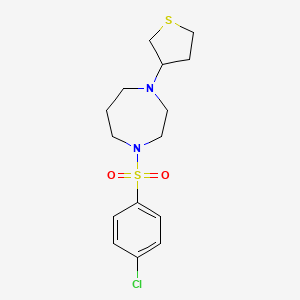

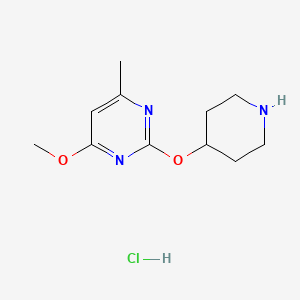

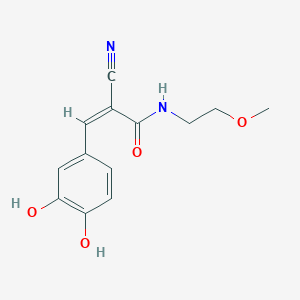

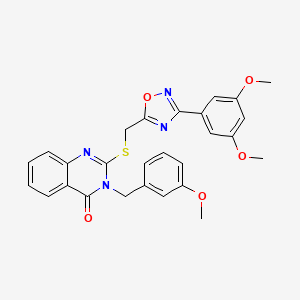

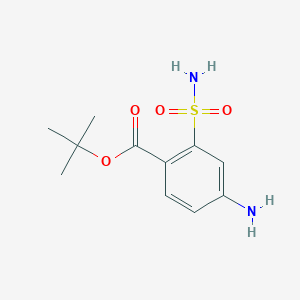

![molecular formula C12H14ClF2N3S B2486266 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216921-78-6](/img/structure/B2486266.png)

4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, also known as DMF-BT-HCl, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzothiazole derivatives, which have been shown to exhibit various biological activities.

Scientific Research Applications

DNA Interaction and Cellular Applications

- DNA Minor Groove Binding : Hoechst 33258, a compound related to 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, is known for its strong affinity to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. Its derivatives are extensively used in biological research for DNA staining, understanding DNA interactions, and as a model system to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacological and Therapeutic Research

- Benzothiazole Derivatives in Medicinal Chemistry : Benzothiazole derivatives, including 4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole, exhibit a wide range of biological activities such as antimicrobial, antiallergic, anti-diabetic, anti-tumor, and anti-inflammatory effects. This scaffold is integral in drug design, offering a basis for developing new therapeutic agents with enhanced activities and lower toxicity (Bhat & Belagali, 2020).

Material Science and Chemical Synthesis

- Synthetic Utilities : The versatile chemistry of benzothiazole derivatives, including the synthesis from o-phenylenediamines, highlights their significance in creating heterocyclic compounds with potential applications in material science and as intermediates in organic synthesis (Ibrahim, 2011).

Antioxidant and Anti-inflammatory Agents

- Development of Therapeutic Agents : Research focusing on benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities showcases the potential of these compounds in creating alternative therapeutic agents. This includes studies on molecular docking to predict interactions with biological targets, indicating a promising avenue for drug development (Raut et al., 2020).

Anticancer Research

- Anticancer Potentials : The anticancer activity of benzothiazole derivatives has been extensively studied, revealing that the nature and position of substituents significantly influence their efficacy. These compounds are explored for various cancer therapies, showing mechanisms like tyrosine kinase inhibition and induction of apoptosis, underscoring their potential in cancer chemotherapy (Pathak et al., 2019).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity . For instance, some thiazole derivatives can inhibit the activity of certain enzymes, leading to their therapeutic effects .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives can affect the synthesis of neurotransmitters, contributing to their neuroprotective effects .

Pharmacokinetics

The compound is described as a solid at room temperature, suggesting that it could be administered orally .

Result of Action

Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific biological activity . For example, some thiazole derivatives can induce cell death in tumor cells, contributing to their antitumor effects .

Action Environment

Properties

IUPAC Name |

4,6-difluoro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3S.ClH/c1-16-2-4-17(5-3-16)12-15-11-9(14)6-8(13)7-10(11)18-12;/h6-7H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBQSAHYVLGUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2486183.png)

![1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2486184.png)

![1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2486192.png)

![2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2486193.png)

![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)

![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)